2-(4-chlorobenzamido)-N-methylthiophene-3-carboxamide
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Overview
Description
2-(4-chlorobenzamido)-N-methylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorobenzamido group attached to a thiophene ring, which is further substituted with a carboxamide group
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit cytotoxic activities against various human tumor cell lines .
Mode of Action
It is suggested that similar compounds interact with their targets, leading to apoptosis .
Biochemical Pathways
Similar compounds have been shown to inhibit cyclin-dependent kinases , which play a crucial role in cell cycle regulation.
Pharmacokinetics
Similar compounds have been shown to bind by 95% to plasma proteins, have a mean half-life of 2 hours, and are excreted through urine within 24–48 hours .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activities, suggesting that they may induce cell death in certain types of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzamido)-N-methylthiophene-3-carboxamide typically involves the following steps:
Formation of the Chlorobenzamido Intermediate: The initial step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with an amine to form 4-chlorobenzamide.
Thiophene Ring Formation: The next step involves the formation of the thiophene ring. This can be achieved by the reaction of a suitable thiophene precursor with the 4-chlorobenzamide intermediate under appropriate conditions.
Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the thiophene intermediate with a suitable carboxamide precursor under appropriate conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobenzamido)-N-methylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiophenes.
Scientific Research Applications
2-(4-chlorobenzamido)-N-methylthiophene-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Comparison with Similar Compounds
2-(4-chlorobenzamido)-N-methylthiophene-3-carboxamide can be compared with other similar compounds, such as:
2-(4-chlorobenzamido)benzamides: These compounds share a similar benzamido group but differ in the substitution pattern on the benzene ring.
Thiophene-3-carboxamides: These compounds share a similar thiophene ring but differ in the substitution pattern on the thiophene ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties
List of Similar Compounds
- 2-(4-chlorobenzamido)benzamides
- Thiophene-3-carboxamides
- 2-(4-substitutedbenzamido)thiophenes
Properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c1-15-12(18)10-6-7-19-13(10)16-11(17)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAZEUSVLLMRHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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